1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)-
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Overview
Description
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group and a piperidinylpropoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the piperidinylpropoxy group: This can be done through an etherification reaction using a piperidinylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-morpholinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-bromophenyl)-5-(3-(1-piperidinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-pyrrolidinyl)propoxy)
Uniqueness
The uniqueness of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
Properties
CAS No. |
80370-48-5 |
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Molecular Formula |
C17H23ClN4O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropoxy)pyrazol-1-amine |
InChI |
InChI=1S/C17H23ClN4O/c18-15-7-5-14(6-8-15)16-13-17(22(19)20-16)23-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12,19H2 |
InChI Key |
UNYWEPWMZAYPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC(=NN2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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